1-[3-(cyclopentyloxy)phenyl]ethan-1-one
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Overview
Description
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . It is known for its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the reaction of 3-(cyclopentyloxy)benzaldehyde with an appropriate acetylating agent. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one has shown significant potential in various fields of research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopentyloxy group can influence the compound’s binding affinity and specificity, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Methoxy)phenyl]ethan-1-one: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
1-[3-(Ethoxy)phenyl]ethan-1-one: Contains an ethoxy group instead of a cyclopentyloxy group.
1-[3-(Propoxy)phenyl]ethan-1-one: Features a propoxy group in place of the cyclopentyloxy group.
Uniqueness
1-[3-(Cyclopentyloxy)phenyl]ethan-1-one is unique due to the presence of the cyclopentyloxy group, which can impart different chemical and physical properties compared to its methoxy, ethoxy, or propoxy analogs.
Properties
CAS No. |
879373-58-7 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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